3-Dimethylallyl-4-hydroxymandelic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

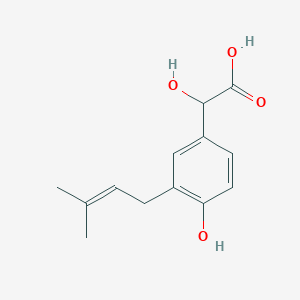

3-dimethylallyl-4-hydroxymandelic acid is a 2-hydroxy monocarboxylic acid that is mandelic acid carrying dimethylallyl and hydroxy substituents at positions 3 and 4 respectively. It is a 2-hydroxy monocarboxylic acid and a member of phenols. It derives from a mandelic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxymandelate.

2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid, also known as 4-hydroxy-3-prenylmandelic acid or 3-dimethylallyl-4-hydroxymandelate, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid can be biosynthesized from mandelic acid.

Applications De Recherche Scientifique

Antimicrobial Activity

A notable application of 3-dimethylallyl-4-hydroxymandelic acid is its antimicrobial properties. Studies have indicated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, research demonstrates its efficacy against resistant strains of bacteria, suggesting potential for development into therapeutic agents .

Synthesis of Pharmaceuticals

The compound serves as an intermediate in synthesizing pharmaceuticals. It can be transformed into various bioactive compounds that are crucial in drug development. Its structural characteristics allow for modifications that enhance biological activity .

Plant Growth Regulators

Research indicates that this compound can act as a plant growth regulator. It has been shown to promote growth and enhance stress resistance in crops, making it valuable in agricultural biotechnology .

Pesticide Formulations

The compound's properties also lend themselves to use in pesticide formulations, where it can contribute to the efficacy of active ingredients against pests while being environmentally friendly .

Metabolic Studies

In biochemical research, this compound has been identified in various metabolic pathways. For example, studies on red algae have shown that it accumulates alongside other metabolites during stress conditions, indicating its role in stress response mechanisms .

Enzyme Inhibition Studies

Research has explored the potential of this compound as an enzyme inhibitor, particularly in pathways related to inflammation and oxidative stress. This opens avenues for therapeutic applications targeting metabolic disorders .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study B | Plant Growth | Increased biomass and chlorophyll content in treated plants compared to controls under drought conditions. |

| Study C | Enzyme Inhibition | Showed effective inhibition of lipoxygenase, suggesting potential anti-inflammatory properties. |

Propriétés

Formule moléculaire |

C13H16O4 |

|---|---|

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

2-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]acetic acid |

InChI |

InChI=1S/C13H16O4/c1-8(2)3-4-9-7-10(5-6-11(9)14)12(15)13(16)17/h3,5-7,12,14-15H,4H2,1-2H3,(H,16,17) |

Clé InChI |

VBHJEUYYPUPECH-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.